Cas no 18303-04-3 (N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide)

N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide is a protected sulfonamide derivative widely used in organic synthesis and pharmaceutical research. Its key advantage lies in the tert-butoxycarbonyl (Boc) protecting group, which provides stability under basic and nucleophilic conditions while allowing selective deprotection under mild acidic conditions. This compound is particularly valuable in peptide and heterocycle synthesis, where it serves as a versatile intermediate for introducing sulfonamide functionalities with controlled reactivity. The p-toluenesulfonyl moiety enhances solubility in organic solvents, facilitating purification and handling. Its robust stability and selective deprotection make it a preferred choice for multi-step synthetic routes requiring orthogonal protecting group strategies.
N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide structure
18303-04-3 structure
Product Name:N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide
CAS No:18303-04-3
MF:C12H17NO4S
MW:271.33268237114
MDL:MFCD00134267
CID:139099
PubChem ID:87564549
Update Time:2025-06-10

N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester
    • (tert-Butoxycarbonyl)tosylamine
    • N-(p-Tolylsulfonyl)carbamic acid tert-butyl ester
    • N-Tosylcarbamic acid tert-butyl ester
    • Tosylcarbamic acid tert-butyl ester
    • N-(tert-Butoxycarbonyl)-p-toluenesulfonaMide
    • tert-butyl N-(4-methylphenyl)sulfonylcarbamate
    • N-Boc p-toluenesufonamide
    • N-Boc-N-tosylamide
    • N-Boc-N-tosylamine
    • N-tosyl-N-Boc amide
    • TsNBoc
    • Weinreb's reagent
    • N-Boc-p-toluenesulfonamide
    • N-Boc-toluenesulfonamide
    • tert-Butyl N-(p-tosyl)carbamate
    • tert-Butyl N-[(4-methylphenyl)sulfonyl]carbamate
    • tert-Butyl tosylcarbamate
    • tert-Butyl N-tosylcarbamate
    • LABOTEST-BB LT00453242
    • Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester
    • (tert-butoxy)-N-[(4-methylphenyl)sulfonyl]carboxamide
    • N-Boc-4-tolylsulfonamide
    • N-Boc-4-toluenesulfonamide
    • N-Boc-4-methylbenzenesulfonamide
    • DUT
    • N-(tert-Butoxycarbonyl)-4-methylbenzenesulfonamide
    • J-011716
    • tert-butyl N-(4-methylbenzenesulfonyl)carbamate
    • AKOS015838172
    • 18303-04-3
    • N-(t-butoxycarbonyl)-p-toluenesulfonamide
    • SY052568
    • N-(p-tolylsulfonyl)-carbamic acid tert-butyl ester
    • CS-0037692
    • SCHEMBL497667
    • B1648
    • DUTLOVSBVBGNDM-UHFFFAOYSA-N
    • MFCD00134267
    • TSNBOC ; N-(TERT-BUTOXYCARBONYL)-P-TOLUENESULFONAMIDE
    • FS-3882
    • DTXSID90350809
    • N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide
    • MDL: MFCD00134267
    • Inchi: 1S/C12H17NO4S/c1-9-5-7-10(8-6-9)18(15,16)13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14)
    • InChI Key: DUTLOVSBVBGNDM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NC(=O)OC(C)(C)C)(=O)=O

Computed Properties

  • Exact Mass: 271.08800
  • Monoisotopic Mass: 271.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 80.8
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.201±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 121-123 °C (lit.)
  • Refractive Index: 1.521
  • Solubility: Very slightly soluble (0.14 g/l) (25 º C),
  • PSA: 80.85000
  • LogP: 3.68010
  • Solubility: Uncertain

N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: 24/25

N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:18303-04-3)N-(TERT-BUTOXYCARBONYL)-P-TOLUENESULFONAMIDE
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
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Amadis Chemical Company Limited
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(CAS:18303-04-3)N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide
Order Number:A880856
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:02
Price ($):643.0
Email:sales@amadischem.com

N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide Related Literature

Additional information on N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide

N-(Tert-Butoxycarbonyl)-p-Toluenesulfonamide: A Comprehensive Overview

N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide (CAS No. 18303-04-3) is a versatile compound widely used in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, also known as Boc-p-toluenesulfonamide, is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a p-toluenesulfonamide moiety. The combination of these functional groups makes it an essential reagent in various synthetic transformations and protective group strategies.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amino functionalities. It is stable under mild acidic conditions and can be selectively removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This property makes N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide an ideal intermediate in the synthesis of complex molecules, particularly in the preparation of peptides and other nitrogen-containing compounds.

The p-toluenesulfonamide moiety, on the other hand, imparts additional reactivity and functional versatility to the molecule. The sulfonamide group can participate in various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. These properties make N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Recent research has highlighted the importance of N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a new class of anti-inflammatory drugs. The researchers demonstrated that the Boc-protected sulfonamide derivative could be efficiently converted into the target molecule with high yield and purity, showcasing the synthetic utility of N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide.

In another study, scientists at a leading pharmaceutical company utilized N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide to develop a novel prodrug strategy for enhancing the bioavailability and efficacy of an anticancer agent. The Boc-protected sulfonamide served as a temporary blocking group that could be selectively cleaved under physiological conditions, releasing the active drug at the target site. This approach significantly improved the therapeutic index and reduced side effects associated with conventional chemotherapy.

The physical and chemical properties of N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide have also been extensively studied. The compound is typically obtained as a white crystalline solid with a melting point ranging from 110 to 112°C. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF), but has limited solubility in water. These properties make it suitable for use in both solution-phase and solid-phase synthetic protocols.

Safety considerations are an important aspect when handling N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide. While it is not classified as a hazardous material, proper precautions should be taken to avoid inhalation, ingestion, or skin contact. The compound should be stored in a cool, dry place away from incompatible substances such as strong acids or bases.

In conclusion, N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide (CAS No. 18303-04-3) is a multifunctional compound with significant applications in organic synthesis and pharmaceutical research. Its unique combination of functional groups provides versatility and reactivity that make it an indispensable reagent in modern chemical laboratories. Ongoing research continues to uncover new uses and potential applications for this important compound.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:18303-04-3)N-(TERT-BUTOXYCARBONYL)-P-TOLUENESULFONAMIDE
sfd3483
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:18303-04-3)N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide
A880856
Purity:99%
Quantity:500g
Price ($):643.0
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